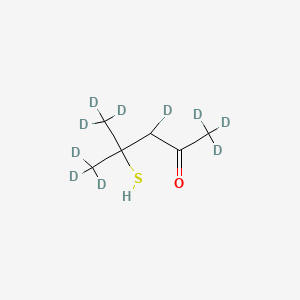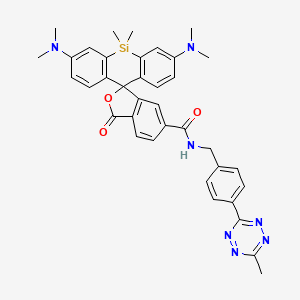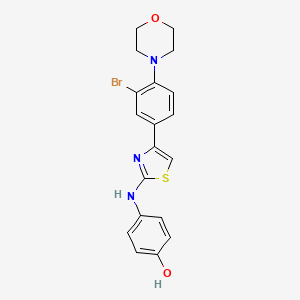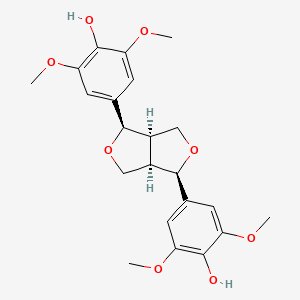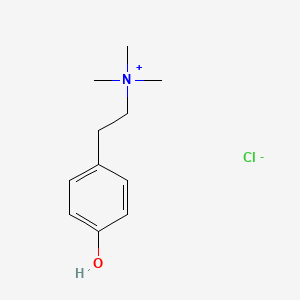
Candicine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candicine (chloride) is a naturally occurring organic compound that is classified as a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. This compound is found in various plants, including barley and certain cacti, and is known for its toxic properties when administered parenterally .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Candicine (chloride) can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25°C to 30°C .
Industrial Production Methods
Industrial production of candicine (chloride) involves the extraction of the compound from natural sources such as the Argentinian cactus Trichocereus candicans. The extraction process includes maceration of the plant material, followed by solvent extraction and purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Candicine (chloride) undergoes various chemical reactions, including:
Oxidation: The phenolic group in candicine can be oxidized to form quinones.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions such as iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quaternary ammonium group.
Substitution: Candicine iodide and other halide derivatives.
Applications De Recherche Scientifique
Candicine (chloride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on neuromuscular transmission and its potential as a neuromuscular blocking agent.
Medicine: Studied for its toxicological properties and potential therapeutic applications in small doses.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
Candicine (chloride) exerts its effects by interacting with neuromuscular junctions. It first stimulates and then blocks ganglionic transmission. The compound’s effects are not altered by yohimbine, cocaine, or atropine but are counteracted by sparteine or tetrapropylammonium iodide. This indicates that candicine acts on specific molecular targets and pathways involved in neuromuscular transmission .
Comparaison Avec Des Composés Similaires
Candicine (chloride) is unique due to its specific structure and biological activity. Similar compounds include:
Hordenine: Another alkaloid found in barley and cacti, with similar but less potent neuromuscular effects.
Leptodactyline: A positional isomer found in amphibians, with different biological activities.
Tyramine: The parent compound of candicine, with distinct pharmacological properties.
Candicine (chloride) stands out due to its potent neuromuscular blocking effects and its occurrence in both plants and amphibians.
Propriétés
Numéro CAS |
3761-58-8 |
|---|---|
Formule moléculaire |
C11H18ClNO |
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
Clé InChI |
RSMTVUYKCSQILZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


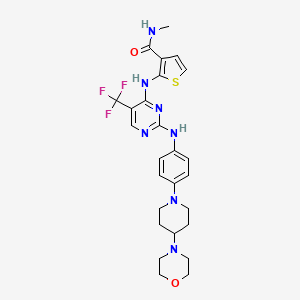

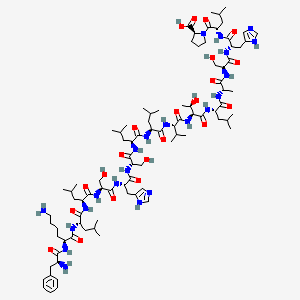
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)


